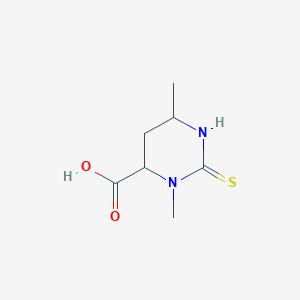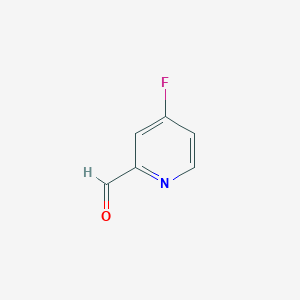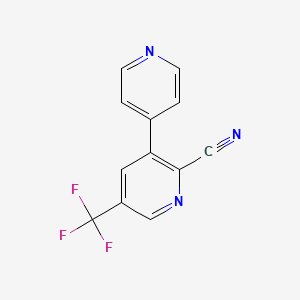
N-(5-Amino-2-fluorophenyl)-2-phenoxybutanamide
Overview
Description
N-(5-Amino-2-fluorophenyl)-2-phenoxybutanamide is a compound used for proteomics research . It has a molecular formula of C15H15FN2O2 and a molecular weight of 274.3 .
Physical And Chemical Properties Analysis
N-(5-Amino-2-fluorophenyl)-2-phenoxybutanamide has a molecular formula of C15H15FN2O2 and a molecular weight of 274.3 . No further physical and chemical properties were found in the available sources.Scientific Research Applications
Anticancer and Neuroprotective Activities
- Anticancer Activity : Novel 2-(4-aminophenyl)benzothiazoles have shown potent and selective antitumor properties. The mechanism involves the induction of cytochrome P450 1A1-catalyzed biotransformation, generating electrophilic species that covalently bind to DNA, causing lethal damage to tumor cells. This class of compounds also demonstrates potential for clinical evaluation as anticancer agents, with amino acid prodrugs designed to overcome lipophilicity limitations, showing promising preclinical efficacy (Bradshaw et al., 2002).
- Neuroprotective Activity : 2-Amino-1,3,4-thiadiazole-based compounds, particularly focusing on derivatives with significant anticancer activity against a variety of cancers, including those of the nervous system and peripheral cancers, have shown not only potent anticancer effects but also a trophic effect in neuronal culture, indicating a potential for neuroprotective applications (Rzeski et al., 2007).
Synthesis and Characterization
- Novel Synthesis Approaches : Research on the synthesis of related compounds, such as 4-(4-Fluorophenyl)-2-(2-methylpropanoyl)-4-oxo-N,β-diphenylbutanamide, a key intermediate of atorvastatin, highlights the development of new synthesis routes for potential cholesterol absorption inhibitors and related pharmacologically active compounds. These studies provide a framework for the synthesis of complex molecules with enhanced pharmacological profiles (Zhou Kai, 2010).
Antimicrobial Activity
- Antibacterial and Antifungal Agents : Derivatives of naproxen, structurally similar to the compound of interest, have been synthesized and evaluated for their antimicrobial activities, showcasing significant antibacterial and antifungal effects. This line of research opens the door for the development of new antimicrobial agents based on the modification of existing pharmacophores (Helal et al., 2013).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-phenoxybutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-2-15(21-12-6-4-3-5-7-12)16(20)19-14-10-11(18)8-9-13(14)17/h3-10,15H,2,18H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBVDUAHXIXGPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC(=C1)N)F)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-fluorophenyl)-2-phenoxybutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




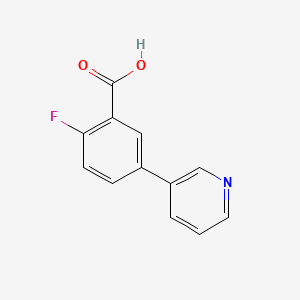

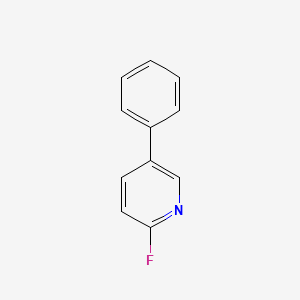
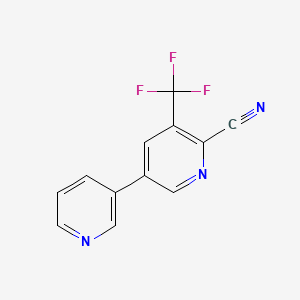
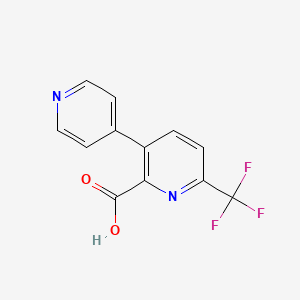

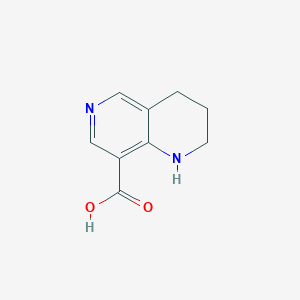
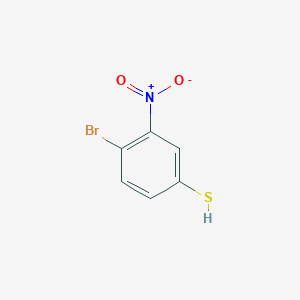
![2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol hydrochloride](/img/structure/B1439641.png)
